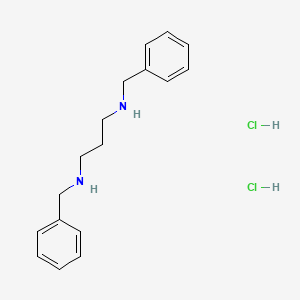

N1,N3-dibenzylpropane-1,3-diamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-dibenzylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2.2ClH/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17;;/h1-6,8-11,18-19H,7,12-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTHSSPFCZXOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N3-dibenzylpropane-1,3-diamine and its dihydrochloride salt are versatile chemical compounds with significant potential in medicinal chemistry and materials science. The core structure, featuring a flexible propane-1,3-diamine linker flanked by two benzyl groups, provides a unique scaffold for the synthesis of complex molecules. The diamine's ability to act as a bidentate ligand has led to its exploration in the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, with a focus on practical insights for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental structure of the parent compound, N1,N3-dibenzylpropane-1,3-diamine, consists of a central propane chain with benzyl substituents on the terminal nitrogen atoms. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms. This salt form generally exhibits enhanced stability and aqueous solubility compared to the free base, making it more suitable for certain experimental and pharmaceutical applications.

Table 1: Physicochemical Properties of N1,N3-dibenzylpropane-1,3-diamine and its Dihydrochloride Salt

| Property | N1,N3-dibenzylpropane-1,3-diamine (Free Base) | This compound |

| CAS Number | 10239-34-6[1] | 59211-73-3 |

| Molecular Formula | C₁₇H₂₂N₂[1] | C₁₇H₂₄Cl₂N₂ |

| Molecular Weight | 254.37 g/mol [1] | 327.29 g/mol |

| Appearance | Clear pale yellow oil[2] | Predicted to be a white to off-white crystalline solid |

| Melting Point | Not available | Not available in literature; expected to be significantly higher than the free base |

| Boiling Point | 124 °C at 0.55 Torr[2] | Decomposes upon heating |

| Solubility | Slightly soluble in chloroform and methanol[2]. | Expected to be soluble in water and polar organic solvents like ethanol and DMSO. |

| pKa (predicted) | 9.73 ± 0.19[2] | Not applicable |

Synthesis of N1,N3-dibenzylpropane-1,3-diamine and its Dihydrochloride Salt

The synthesis of N1,N3-dibenzylpropane-1,3-diamine is most commonly achieved through a two-step process involving the formation of a di-Schiff base followed by its reduction. A more direct, albeit potentially lower-yielding, method is the direct alkylation of 1,3-diaminopropane.

Method 1: Reductive Amination via Schiff Base Formation

This is an efficient and environmentally friendly method that proceeds in high yield.[3]

Workflow for the Synthesis of N1,N3-dibenzylpropane-1,3-diamine

Caption: A two-step synthesis of N1,N3-dibenzylpropane-1,3-diamine.

Experimental Protocol:

Step 1: Synthesis of N,N'-dibenzylidene-1,3-propanediamine

-

To a solution of 1,3-diaminopropane (1 equivalent) in water, add benzaldehyde (2 equivalents) dropwise at room temperature with vigorous stirring.

-

Continue stirring for 2-3 hours. The formation of a precipitate indicates the formation of the di-Schiff base.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N1,N3-dibenzylpropane-1,3-diamine

-

Dissolve the N,N'-dibenzylidene-1,3-propanediamine (1 equivalent) in methanol.

-

To this solution, add sodium borohydride (2 equivalents) portion-wise.

-

Reflux the reaction mixture for 15 minutes.[1]

-

After cooling to room temperature, quench the reaction by the slow addition of water.[1]

-

Extract the aqueous phase with dichloromethane (3 x 50 mL).[1]

-

Combine the organic phases, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield the product as a yellow oil.[1][3]

Method 2: Direct Alkylation

This method involves the direct reaction of 1,3-diaminopropane with a benzyl halide.[4]

Experimental Protocol:

-

To a solution of 1,3-diaminopropane (excess) in ethanol, slowly add benzyl halide (e.g., benzyl bromide or chloride) (1 equivalent) over several hours.

-

Stir the reaction mixture at room temperature for 48 hours.[4]

-

Add a solution of sodium hydroxide in ethanol to neutralize the hydrohalic acid formed.

-

Evaporate the solvent under reduced pressure and purify the residue using silica gel chromatography.

Preparation of this compound

The dihydrochloride salt can be readily prepared from the free base.

Workflow for Dihydrochloride Salt Formation

Caption: General procedure for dihydrochloride salt formation.

Experimental Protocol:

-

Dissolve the purified N1,N3-dibenzylpropane-1,3-diamine free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in anhydrous diethyl ether or dioxane dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain the final product.

Spectroscopic Characterization

Spectroscopic analysis is essential for the confirmation of the structure and purity of N1,N3-dibenzylpropane-1,3-diamine and its dihydrochloride salt.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base in CDCl₃ shows characteristic signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the aliphatic protons of the propane backbone.[3]

-

Aromatic Protons (Ar-H): A multiplet in the range of δ 7.30–7.37 ppm, integrating to 10 protons.[3]

-

Benzylic Protons (CH₂-Ar): A singlet at approximately δ 3.78 ppm, integrating to 4 protons.[3]

-

Methylene Protons adjacent to Nitrogen (CH₂-N): A triplet at around δ 2.71 ppm, integrating to 4 protons.[3]

-

Central Methylene Protons (CH₂-C-CH₂): A quintet (or multiplet) at approximately δ 1.73 ppm, integrating to 2 protons.[3]

-

Amine Protons (NH): A broad singlet around δ 1.66 ppm, integrating to 2 protons. The chemical shift of this peak can vary depending on concentration and solvent.[3]

Upon formation of the dihydrochloride salt , the following changes in the ¹H NMR spectrum are expected:

-

Downfield Shift of Protons adjacent to Nitrogen: The protonation of the nitrogen atoms will cause a significant downfield shift of the adjacent methylene protons (CH₂-N and CH₂-Ar).

-

Appearance of a Broad N-H Proton Signal: A broad signal corresponding to the N⁺-H protons will appear at a lower field, typically in the range of δ 8-10 ppm, and its integration will correspond to 4 protons (2 per nitrogen).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Based on the structure, the following approximate chemical shifts are expected for the free base:

-

Aromatic Carbons: In the range of δ 127-140 ppm.

-

Benzylic Carbon (CH₂-Ar): Around δ 50-55 ppm.

-

Methylene Carbon adjacent to Nitrogen (CH₂-N): Approximately δ 45-50 ppm.

-

Central Methylene Carbon (CH₂-C-CH₂): Around δ 25-30 ppm.

For the dihydrochloride salt , the carbons adjacent to the protonated nitrogen atoms (CH₂-N and CH₂-Ar) will experience a downfield shift due to the electron-withdrawing effect of the ammonium groups.

Infrared (IR) Spectroscopy

The IR spectrum of the free base will show characteristic absorptions for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C-N stretching. For the dihydrochloride salt , a broad absorption band in the region of 2400-2800 cm⁻¹ is expected, which is characteristic of the N⁺-H stretching vibrations in amine salts.

Mass Spectrometry

For the free base, electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z = 254. A prominent fragment would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Electrospray ionization (ESI-MS) of the dihydrochloride salt in a suitable solvent would show the protonated molecular ion [M+H]⁺ at m/z = 255 and potentially the doubly charged ion [M+2H]²⁺ at m/z = 128.

Reactivity and Chemical Compatibility

This compound is an acidic salt and will react with bases to liberate the free diamine. The free base, with its two secondary amine groups, is nucleophilic and can participate in a variety of chemical reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Further reaction with alkyl halides.

-

Coordination Chemistry: The diamine can act as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms.

The dihydrochloride salt is generally stable under normal storage conditions. However, it is incompatible with strong bases and strong oxidizing agents.

Applications in Research and Drug Development

The primary application of N1,N3-dibenzylpropane-1,3-diamine in the scientific literature is as a ligand in coordination chemistry, particularly in the development of potential anticancer agents.

Ligand for Platinum-Based Anticancer Agents

Derivatives of N-benzyl-1,3-propanediamine, including the N,N'-dibenzyl derivative, have been used to synthesize platinum(II) complexes.[4][5][6] These complexes are analogues of cisplatin, a widely used chemotherapy drug. The rationale behind using substituted diamine ligands is to modify the pharmacological properties of the platinum complex, potentially leading to improved efficacy, reduced side effects, and the ability to overcome cisplatin resistance.[5]

The N1,N3-dibenzylpropane-1,3-diamine ligand can coordinate to a platinum center to form complexes such as [Pt(N,N'-dibenzylpropane-1,3-diamine)Cl₂]. The bulky benzyl groups can influence the steric and electronic properties of the complex, which in turn can affect its interaction with biological targets like DNA.

Building Block for Bioactive Molecules

The 1,3-diamine motif is present in a variety of biologically active molecules.[7] N1,N3-dibenzylpropane-1,3-diamine can serve as a versatile starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been identified as a hepatitis C virus inhibitor.[1]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable chemical entity with demonstrated utility in the synthesis of potential therapeutic agents. Its straightforward synthesis and the versatile reactivity of its free base make it an attractive building block for medicinal chemists. While a comprehensive set of experimentally determined physicochemical data for the dihydrochloride salt is not yet available in the public domain, this guide provides a solid foundation of its known properties, synthetic methodologies, and key applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- de Almeida, M. V., Fontes, A. P. S., Berg, R. N., César, E. T., Felício, E. de C. A., & de Souza Filho, J. D. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405–411.

- Gimeno, A., Busto, L., & Mangas, A. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544.

-

PubChem. (n.d.). Ethylenediamine dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Retrieved from [Link]

-

CrystEngComm. (2020). Synthesis, structural characterization, physicochemical properties and transformations of dehydroevodiamine and its hydrochloride salts. Retrieved from [Link]

-

ChemBK. (2024). N1,N3-Dibenzylpropane-1,3-diaMine. Retrieved from [Link]

-

Girolami, G. S. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′‐Dialkyl‐1,3‐propanedialdimines, and Lithium N,N′‐Dialkyl‐1,3‐propanedialdiminates. Retrieved from [Link]

-

PubChem. (n.d.). N-benzylpropane-1,3-diamine. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Retrieved from [Link]

-

PubChem. (n.d.). Ethylenediamine dihydrochloride dihydrochloride. Retrieved from [Link]

- Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol.

-

ResearchGate. (2023). Crystal structure and Hirshfeld surface analysis of 5,5-dichloro-2-(dichloromethyl)-6,6-dimethyl-5,6-dihydropyrimidin-4-amine. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Girolami Group Website. (n.d.). Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′‐Dialkyl‐1,3‐propanedialdimines, and Lithium N,N′‐Dialkyl‐1,3‐propanedialdiminates. Retrieved from [Link]

Sources

- 1. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-Phenylenediamine dihydrochloride | C6H10Cl2N2 | CID 11990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine [mdpi.com]

An In-depth Technical Guide to the Synthesis of N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N1,N3-dibenzylpropane-1,3-diamine and its dihydrochloride salt are important building blocks in organic synthesis, finding applications in the development of novel ligands for metal catalysts and as precursors for pharmacologically active molecules.[1] This guide provides a comprehensive overview of the primary synthetic pathway for N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, focusing on the reductive amination of benzaldehyde with 1,3-diaminopropane. It offers a detailed mechanistic rationale, step-by-step experimental protocols, and methods for purification and characterization. An alternative synthesis via direct alkylation is also discussed and compared. Finally, the guide details the conversion of the free base to its stable dihydrochloride salt, a form often preferred for its improved handling and stability.[2]

Introduction to Synthetic Strategy

The synthesis of N1,N3-dibenzylpropane-1,3-diamine fundamentally involves the formation of two new carbon-nitrogen bonds between a propane-1,3-diamine backbone and two benzyl groups. The two most common and logical approaches to achieve this are:

-

Reductive Amination: A two-step, one-pot reaction involving the initial condensation of 1,3-diaminopropane with two equivalents of benzaldehyde to form a di-Schiff base intermediate, which is then reduced in situ to the target diamine.[3][4]

-

Direct Alkylation: A nucleophilic substitution reaction where the nitrogen atoms of 1,3-diaminopropane directly attack the electrophilic carbon of a benzyl halide, such as benzyl chloride.[1]

While direct alkylation is conceptually simpler, it is often plagued by a lack of selectivity, leading to mixtures of mono-, di-, tri-, and even quaternary ammonium salts. Controlling the reaction to favor the desired N,N'-disubstituted product can be challenging.

Reductive amination, conversely, offers a more controlled and generally higher-yielding route to the desired secondary diamine.[3] The initial formation of the imine is typically fast and reversible, and the subsequent reduction is irreversible, driving the reaction to completion. For these reasons, reductive amination is presented here as the primary and recommended pathway.

Primary Synthesis Pathway: Reductive Amination

The preferred method for synthesizing N1,N3-dibenzylpropane-1,3-diamine is the reductive amination of benzaldehyde and 1,3-diaminopropane. This process first involves the formation of the N,N'-dibenzylidene-1,3-propanediamine (a di-Schiff base), which is then reduced to the final product.[5]

Mechanistic Rationale

The reaction proceeds in two distinct stages:

-

Di-Schiff Base Formation: 1,3-Diaminopropane, a nucleophile, attacks the electrophilic carbonyl carbon of two equivalents of benzaldehyde. This is followed by dehydration to form two imine (C=N) bonds. This condensation reaction is often performed in a solvent like methanol or ethanol and can be driven to completion by removing the water formed.[3][6] However, efficient protocols exist where azeotropic removal of water is not necessary.[3]

-

Reduction: The di-Schiff base intermediate is then reduced to the corresponding diamine. Sodium borohydride (NaBH₄) is a commonly used, mild, and effective reducing agent for this transformation.[3][5] It selectively reduces the imine bonds without affecting the aromatic rings. The reduction can be performed in the same pot, often just by adding the NaBH₄ to the reaction mixture after the Schiff base has formed.[5]

Process Flow Diagram

The overall workflow for the synthesis, purification, and salt formation is depicted below.

Caption: Experimental workflow for synthesis and salt formation.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established chemical principles and published methods.[3][5]

Materials:

-

1,3-Diaminopropane (1.0 eq.)

-

Benzaldehyde (2.0-2.1 eq.)

-

Sodium Borohydride (NaBH₄) (2.0-2.2 eq.)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diaminopropane (1.0 eq.) in methanol.

-

Schiff Base Formation: To the stirred solution, add benzaldehyde (2.0-2.1 eq.) dropwise at room temperature. The reaction is typically exothermic. Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the di-Schiff base intermediate.

-

Reduction: Cool the reaction mixture in an ice bath (0-5 °C). Add sodium borohydride (2.0-2.2 eq.) portion-wise over 30-60 minutes, ensuring the temperature remains below 10-15 °C. Caution: Hydrogen gas is evolved. The addition of NaBH₄ can cause vigorous foaming.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours or until TLC/LC-MS analysis indicates the disappearance of the Schiff base intermediate.

-

Work-up and Extraction:

-

Carefully quench the reaction by the slow, dropwise addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N1,N3-dibenzylpropane-1,3-diamine as an oil or solid.[3]

-

Purification and Characterization

The crude product can be purified by column chromatography on silica gel if necessary, though for many applications, the crude material is of sufficient purity to proceed to salt formation.

Characterization of the Free Base (N1,N3-dibenzylpropane-1,3-diamine):

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a quintet for the central methylene group (CH₂-CH₂-CH₂) around δ 1.7-1.8 ppm, a triplet for the two methylene groups adjacent to the nitrogens (N-CH₂) around δ 2.7 ppm, a singlet for the benzylic protons (Ar-CH₂) around δ 3.8 ppm, and multiplets for the aromatic protons between δ 7.2-7.4 ppm. A broad singlet corresponding to the N-H protons is also expected.[3]

-

¹³C NMR: Will show characteristic peaks for the aliphatic and aromatic carbons.

-

Mass Spectrometry (MS): The ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the free base (C₁₇H₂₂N₂, MW: 254.37 g/mol ).[7]

Alternative Pathway: Direct Alkylation

Direct N-alkylation offers an alternative route but requires careful control to avoid over-alkylation.

Mechanistic Considerations

The reaction involves the nucleophilic attack of the primary amine groups of 1,3-diaminopropane on benzyl chloride. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the HCl formed during the reaction.

The primary challenge is that the secondary amine product is also nucleophilic and can react further with benzyl chloride to form a tertiary amine, which can then be quaternized. To favor the desired disubstituted product, reaction conditions must be carefully optimized.

Comparative Analysis

| Feature | Reductive Amination | Direct Alkylation |

| Starting Materials | 1,3-Diaminopropane, Benzaldehyde | 1,3-Diaminopropane, Benzyl Halide |

| Reagents | Reducing agent (e.g., NaBH₄) | Base (e.g., K₂CO₃, Et₃N) |

| Selectivity | High for secondary amine | Low; risk of over-alkylation |

| Byproducts | Borate salts, water | Tri- and tetra-alkylated amines, base-HCl salt |

| Yield | Generally high (often >80%)[3] | Often moderate and variable |

| Process Control | More straightforward | Requires careful control of stoichiometry and conditions |

Salt Formation: Conversion to Dihydrochloride

For applications in pharmaceuticals and research, amines are often converted to their hydrochloride salts. This is because salts are typically crystalline solids that are easier to handle, purify, and store than the corresponding free bases, which are often oils or low-melting solids. Salts also tend to have higher water solubility and improved stability.[2]

Rationale for Dihydrochloride Formation

N1,N3-dibenzylpropane-1,3-diamine has two basic nitrogen atoms, allowing it to accept two protons to form a stable dihydrochloride salt. This salt form is a well-defined, solid material, making it ideal for accurate weighing and formulation.

Synthesis Pathway Diagram

Caption: Conversion of free base to dihydrochloride salt.

Experimental Protocol for Dihydrochloride Salt Preparation

Materials:

-

N1,N3-dibenzylpropane-1,3-diamine (free base)

-

Anhydrous Diethyl Ether (Et₂O) or Ethanol (EtOH)

-

A solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane, or HCl in dry Ethanol)[8]

Procedure:

-

Dissolution: Dissolve the crude or purified N1,N3-dibenzylpropane-1,3-diamine free base in a minimal amount of anhydrous diethyl ether or ethanol.

-

Acidification: While stirring the solution, slowly add a solution of HCl (2.0-2.2 equivalents) dropwise. The addition is often performed at 0-4 °C to promote better crystal formation.[8]

-

Precipitation: The dihydrochloride salt will typically precipitate out of the solution as a white solid.

-

Isolation: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to obtain the final this compound.

Safety and Handling

-

1,3-Diaminopropane: Corrosive and flammable. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

-

Benzaldehyde: Harmful if swallowed and can cause skin irritation.

-

Benzyl Chloride: Highly toxic, corrosive, and a lachrymator. It is a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood.

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle away from sources of ignition.

-

Hydrochloric Acid Solutions: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes and to prevent inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process. The initial reductive amination of 1,3-diaminopropane with benzaldehyde using a mild reducing agent like sodium borohydride provides the diamine free base in high yield and purity. Subsequent treatment with a solution of hydrogen chloride affords the stable, crystalline dihydrochloride salt. This method demonstrates superior control and selectivity compared to direct alkylation routes, making it the preferred pathway for researchers and scientists in drug development and chemical synthesis.

References

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online Discussion]. Available at: [Link]

-

Rivera, A., Miranda-Carvajal, I., & Ríos-Motta, J. (2016). Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry, 8(4), 62. Available at: [Link]

-

de Almeida, M. V., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(5), 404-410. Available at: [Link]

-

YouTube. (2020). Conversion of Amines to Amine Salts. Explain Everything™. Available at: [Link]

-

YouTube. (2020). Why Medications are Converted to Salts. Explain Everything™. Available at: [Link]

-

PubChem. (n.d.). N,N'-Bis(benzyl)-1,3-diaminopropane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved January 19, 2026, from [Link]

-

Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry, 2000(13), 2501-2506. Available at: [Link]

-

ResearchGate. (2015). Competition between cyclisation and bisimine formation in the reaction of 1,3-diaminopropanes with aromatic aldehydes. [Research Paper]. Available at: [Link]

-

ResearchGate. (2013). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Research Paper]. Available at: [Link]

-

PubChem. (n.d.). N,N'-Bis(benzyl)-1,3-diaminopropane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Profile of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride

This guide provides a comprehensive technical overview of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, with a primary focus on its solubility characteristics. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with actionable experimental protocols to facilitate a thorough understanding and empirical determination of the compound's solubility.

Introduction and Physicochemical Context

This compound (CAS Number: 59211-73-3) is the dihydrochloride salt of the parent base N1,N3-dibenzylpropane-1,3-diamine (CAS Number: 10239-34-6).[1][2][3][4] The conversion of the diamine free base into a dihydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve chemical stability. The two benzyl groups introduce significant lipophilicity, while the propane-1,3-diamine core provides two basic nitrogen centers that are protonated in the dihydrochloride form, rendering the molecule ionic and more amenable to dissolution in polar, aqueous media.

Understanding the solubility of this compound is critical for a range of applications, from designing synthetic reaction conditions to formulating drug delivery systems where bioavailability is paramount. Aqueous solubility, in particular, is a key determinant of a drug candidate's absorption and subsequent in vivo efficacy.[5][6]

Below is the chemical structure of the subject compound, illustrating the protonated amine centers and the associated chloride counter-ions.

Caption: Structure of this compound

Physicochemical Properties

| Property | N1,N3-Dibenzylpropane-1,3-diamine (Free Base) | Dibenzylamine (Analog) | This compound (Target) |

| CAS Number | 10239-34-6[2][3][4] | 103-49-1[8][9] | 59211-73-3[1] |

| Molecular Formula | C₁₇H₂₂N₂[3] | C₁₄H₁₅N[8][9] | C₁₇H₂₄Cl₂N₂ |

| Molecular Weight | 254.37 g/mol [3] | 197.28 g/mol [8] | 327.29 g/mol |

| Physical Form | Liquid | Colorless to light yellow oily liquid[8] | Expected to be a crystalline solid |

| Water Solubility | Slightly soluble[7] | 0.05 g/L (20 °C)[8] | Expected to be significantly higher than the free base |

| Organic Solvent Solubility | Good solubility in non-polar solvents (ether, toluene)[7] | Soluble in ethanol and ether[8][9] | Likely lower solubility in non-polar solvents compared to the free base |

| pKa | Not readily available | 8.52 (25 °C)[8] | Not applicable (salt form) |

Core Directive: Determining Thermodynamic Solubility

Given the absence of published data, an empirical determination of thermodynamic solubility is required. The "gold standard" for this measurement is the Shake-Flask Method , as established by Higuchi and Connors.[10] This method ensures that a true equilibrium is reached between the dissolved solute and the excess solid material, providing the most reliable and accurate solubility value.[6][10][11]

The principle is straightforward: an excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient duration to reach equilibrium.[12] The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices

-

Why use the Dihydrochloride Salt? The free base is a liquid with poor aqueous solubility. For most pharmaceutical applications, a solid, water-soluble form is necessary for consistent dosing and bioavailability. The dihydrochloride salt provides this.

-

Why the Shake-Flask Method? In early-stage drug development, kinetic solubility assays are often used for high-throughput screening. However, these can yield misleading, often inflated, results. Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium state and is essential for accurate biopharmaceutical classification and formulation development.[10][12]

-

Why Control pH? The solubility of a salt of a weak base is highly dependent on the pH of the medium.[12][13] For a dihydrochloride salt, the common ion effect (from the buffer's chloride ions) and the pH will dictate the equilibrium between the protonated (more soluble) and free base (less soluble) forms. Therefore, experiments must be conducted in well-defined, buffered solutions, typically spanning the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[11]

-

Why Control Temperature? Solubility is a temperature-dependent property. Experiments should be conducted at a controlled temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature), to ensure reproducibility and relevance.[6][11]

Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes a self-validating system for determining the thermodynamic aqueous solubility of this compound.

Materials and Reagents

-

This compound (solid)

-

HPLC-grade water, acetonitrile, and methanol

-

Buffer salts (e.g., potassium phosphate, sodium chloride, hydrochloric acid) to prepare buffers at desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Calibrated pH meter

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Workflow Diagram

Caption: Shake-Flask Solubility Determination Workflow

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a series of aqueous buffers at the desired pH values (e.g., 1.2, 4.5, 6.8). Ensure the buffer composition is well-documented as it can influence solubility.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) for HPLC calibration standards.

-

-

Equilibration:

-

Add an excess amount of this compound to several vials for each buffer condition. A sufficient excess ensures that a saturated solution is formed in equilibrium with the solid phase.[10]

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. A preliminary time-course experiment can establish the minimum time required.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm that excess solid remains in each vial.

-

Allow the vials to stand undisturbed for a short period to let the solid settle.[11]

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately centrifuge the aliquot to pellet any remaining suspended solids.

-

Filter the resulting supernatant through a 0.22 µm syringe filter to remove all particulate matter. This step is critical to avoid artificially high results.

-

Precisely dilute the clear filtrate with the appropriate mobile phase for HPLC analysis.

-

-

Quantification:

-

Prepare a series of calibration standards by diluting the stock solution to known concentrations that bracket the expected sample concentration.

-

Analyze the calibration standards and the prepared samples by a validated HPLC-UV method.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the sample by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

Calculate the final solubility, accounting for any dilution factors, and report the values in mg/mL or µg/mL.

-

Report the solubility for each pH condition and temperature, as these are critical parameters.

-

Conclusion

While published solubility data for this compound is scarce, this guide provides the necessary framework for its empirical determination. As a dihydrochloride salt of a diamine, it is expected to exhibit significant aqueous solubility, a property that is highly pH-dependent. By employing the robust and reliable shake-flask method detailed herein, researchers can generate accurate and reproducible thermodynamic solubility data. This information is fundamental for advancing the development of any formulation or application involving this compound, ensuring that decisions are based on sound scientific evidence rather than theoretical assumptions.

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Fakhree, M. A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

DIBENZYL AMINE. Ataman Kimya. [Link]

-

Chemical Properties of Dibenzylamine (CAS 103-49-1). Cheméo. [Link]

-

N1,N3-Dibenzylpropane-1,3-diaMine. ChemBK. [Link]

-

N,N-Dimethyl-1,3-propanediamine Dihydrochloride | C5H16Cl2N2. PubChem. [Link]

-

Diallyl diaminopropane dihydrochloride. ChemBK. [Link]

-

N,N'-Bis(benzyl)-1,3-diaminopropane. PubChem. [Link]

Sources

- 1. 59211-73-3|this compound|BLD Pharm [bldpharm.com]

- 2. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N'-Dibenzyl-1,3-diaminopropane | LGC Standards [lgcstandards.com]

- 4. 10239-34-6|N1,N3-Dibenzylpropane-1,3-diamine|BLD Pharm [bldpharm.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. chembk.com [chembk.com]

- 8. Dibenzylamine | 103-49-1 [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Dibenzylamine | 103-49-1 [amp.chemicalbook.com]

Whitepaper: A Framework for Elucidating the Mechanism of Action of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride

As a Senior Application Scientist, this whitepaper outlines a strategic framework for the elucidation of the mechanism of action for N1,N3-dibenzylpropane-1,3-diamine dihydrochloride, a compound for which the biological activity is not yet extensively characterized in public-domain literature. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, technically-grounded approach to novel compound investigation.

Introduction and Current Landscape

This compound is a symmetrical secondary amine. A thorough review of existing literature and chemical databases indicates that while its synthesis and chemical properties are documented, its biological mechanism of action remains largely unexplored. This presents a unique opportunity for novel discovery in the field of pharmacology and drug development. The following sections will detail a multi-pronged approach, from initial computational screening to in-depth cellular and in-vivo validation, to systematically uncover and characterize the compound's physiological effects and molecular targets.

Phase I: In Silico Target Prediction and Physicochemical Analysis

The initial phase of investigation focuses on computational methods to predict potential biological targets and to understand the compound's drug-like properties. This cost-effective approach helps to narrow down the vast landscape of potential protein interactions.

2.1. Physicochemical Properties and Drug-Likeness Assessment

A critical first step is to evaluate the compound's properties based on established principles like Lipinski's Rule of Five to predict its oral bioavailability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 329.3 g/mol | Yes (<500) |

| LogP | 3.9 | Yes (<5) |

| Hydrogen Bond Donors | 2 | Yes (<5) |

| Hydrogen Bond Acceptors | 2 | Yes (<10) |

2.2. Reverse Docking for Target Identification

Reverse docking screens the compound against a large library of known protein structures to identify potential binding partners. This can provide initial hypotheses about the compound's mechanism of action.

Experimental Protocol: Reverse Docking Workflow

-

Ligand Preparation: Generate a 3D conformer of this compound and perform energy minimization.

-

Target Library Selection: Utilize a comprehensive protein structure library (e.g., PDBbind, scPDB) encompassing various protein classes (kinases, GPCRs, nuclear receptors, etc.).

-

Docking Simulation: Employ a validated docking algorithm (e.g., AutoDock Vina, Glide) to predict the binding affinity and pose of the compound within the binding sites of the target proteins.

-

Hit Prioritization: Rank potential targets based on docking scores and binding energies. Further filter hits based on biological relevance and potential for "druggability."

Diagram 1: In Silico Target Identification Workflow

Caption: A flowchart illustrating the computational workflow for identifying potential protein targets.

Phase II: In Vitro Target Validation and Affinity Characterization

Following the identification of high-priority potential targets from in silico screening, the next phase involves direct experimental validation of these interactions.

3.1. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between a ligand and a target protein.

Experimental Protocol: SPR Analysis

-

Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

-

Ligand Injection: Inject varying concentrations of this compound over the sensor surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.

-

Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

3.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: ITC Analysis

-

Sample Preparation: Place the target protein in the sample cell and the compound in the injection syringe.

-

Titration: Perform a series of small injections of the compound into the protein solution.

-

Heat Measurement: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat signals and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Table 2: Hypothetical In Vitro Binding Data

| Target Protein | SPR (KD) | ITC (KD) | Stoichiometry (n) |

| Target X | 1.2 µM | 1.5 µM | 1.05 |

| Target Y | > 100 µM | No significant binding | - |

| Target Z | 5.8 µM | 6.2 µM | 0.98 |

Phase III: Cellular Pathway Analysis and Functional Assays

Once a direct interaction with a target protein is confirmed, the subsequent step is to understand the functional consequences of this interaction within a cellular context.

4.1. Target Engagement Assays

Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to its target within intact cells.

Experimental Protocol: CETSA

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures.

-

Protein Quantification: Separate the soluble and aggregated protein fractions and quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

-

Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

4.2. Downstream Signaling Pathway Analysis

If the identified target is part of a known signaling pathway (e.g., a kinase or a receptor), the effect of the compound on downstream signaling events should be investigated.

Experimental Protocol: Western Blotting for Phospho-protein Analysis

-

Cell Lysis: Treat cells with the compound for various times and at different concentrations, then lyse the cells.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of downstream signaling proteins.

-

Densitometry: Quantify the band intensities to determine the change in protein phosphorylation.

Diagram 2: Hypothetical Signaling Pathway Modulation

Caption: A diagram illustrating the potential inhibitory effect on a cellular signaling pathway.

Phase IV: In Vivo Efficacy and Target Validation

The final phase of preclinical investigation involves assessing the compound's effects in a relevant animal model to establish in vivo efficacy and to confirm that the observed physiological effects are due to its interaction with the intended target.

5.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, while PD studies will correlate the compound's concentration with its biological effect.

5.2. Efficacy Studies in Disease Models

Based on the identified mechanism of action, a relevant animal model of disease should be selected to evaluate the therapeutic potential of this compound.

5.3. In Vivo Target Engagement

Tissue samples from treated animals can be analyzed to confirm that the compound is engaging with its target in the relevant tissues.

Conclusion and Future Directions

This whitepaper has outlined a systematic and comprehensive strategy for elucidating the mechanism of action of this compound. By integrating computational, in vitro, cellular, and in vivo approaches, a robust and well-supported mechanistic hypothesis can be developed. The successful execution of this research plan will not only uncover the novel biology associated with this compound but also pave the way for its potential development as a therapeutic agent.

References

-

Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Reverse Docking: Kharkar, P. S., Warrier, S., & Gaud, R. S. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future medicinal chemistry, 6(5), 509-521. [Link]

-

Surface Plasmon Resonance (SPR): Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]

-

Isothermal Titration Calorimetry (ITC): Perozzo, R., Folkers, G., & Scapozza, L. (2004). Thermodynamics of ligand-protein binding by isothermal titration calorimetry. Journal of Receptors and Signal Transduction, 24(1-2), 1-52. [Link]

-

Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

-

Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]

An In-depth Technical Guide on the Biological Activity of N1,N3-dibenzylpropane-1,3-diamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N3-dibenzylpropane-1,3-diamine is a synthetic polyamine analog. While direct, in-depth research on the biological activity of its dihydrochloride salt is not extensively documented in publicly available literature, its core structure as a dibenzylated diamine places it within a class of compounds known for significant pharmacological potential. This guide synthesizes information on the parent compound and related polyamine analogs to provide a comprehensive overview of its likely biological activities and mechanisms of action.

Polyamines like putrescine, spermidine, and spermine are essential, positively charged molecules found in all eukaryotic cells, playing critical roles in cell growth, proliferation, and differentiation.[1] They interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing fundamental cellular processes.[1] Cancer cells, in particular, exhibit elevated polyamine levels to sustain their rapid proliferation, making the polyamine metabolic pathway a key target for anticancer therapies.[1][2] Synthetic polyamine analogs are designed to interfere with polyamine homeostasis, offering therapeutic potential against cancer and other diseases.[3][4]

Potential Biological Activities and Mechanisms of Action

Based on the broader class of synthetic polyamine analogs, N1,N3-dibenzylpropane-1,3-diamine is predicted to exhibit several biological activities, primarily centered around the disruption of polyamine metabolism.

1. Anticancer Activity:

The most probable and well-documented activity for this class of compounds is anticancer efficacy.[1][4] Synthetic polyamine analogs can exert their effects through multiple mechanisms:

-

Competitive Inhibition of Polyamine Uptake: Synthetic analogs often utilize the same transport system as natural polyamines to enter cells.[4] Their presence can competitively inhibit the uptake of essential natural polyamines, leading to their depletion within the cell.

-

Modulation of Polyamine Biosynthesis and Catabolism:

-

Downregulation of Biosynthetic Enzymes: Treatment with polyamine analogs can lead to a significant reduction in the activity of key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[2][4][5] This is a feedback mechanism triggered by the cell sensing high levels of "polyamines" (the analog).

-

Upregulation of Catabolic Enzymes: Some analogs dramatically induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[4][5] This leads to the rapid depletion of natural polyamines.

-

-

Disruption of Polyamine Functions: By displacing natural polyamines from their binding sites on DNA and RNA, analogs can interfere with DNA stabilization, gene transcription, and protein synthesis, ultimately leading to cytostasis or cytotoxicity.[4] Some analogs have been shown to aggregate DNA.[4]

The collective effect of these mechanisms is a depletion of intracellular polyamine pools, which can halt cell proliferation and induce apoptosis (programmed cell death).[1][4]

dot

Caption: Disruption of polyamine metabolism by synthetic analogs.

2. Antiparasitic Activity:

Certain structural classes of polyamine derivatives have demonstrated potent antiparasitic activity, for example, as antitrypanosomal agents.[3] The polyamine pathway in parasites can differ from that in humans, presenting a target for selective therapeutic intervention.

3. Other Potential Activities:

-

Hepatitis C Virus (HCV) Inhibition: The parent compound, N,N'-Dibenzyl-1,3-propanediamine, has been noted as a hepatitis C virus inhibitor, although the mechanism is not detailed in the available literature.[6]

-

Sodium Channel Blockade and Neuroprotection: The broader 1,3-diamine scaffold is found in compounds with diverse therapeutic effects, including activity as sodium channel blockers and neuroprotective agents.[7]

-

Antimicrobial Activity: Some polyamine analogs interfere with biofilm formation in pathogenic bacteria.[3]

Structure-Activity Relationship Insights

The biological activity of synthetic polyamines is highly dependent on their structure.[3] Key factors include:

-

Backbone Architecture: The length of the carbon chain between the nitrogen atoms influences the analog's interaction with its targets.

-

Terminal Substituents: The nature of the groups at the ends of the polyamine chain (in this case, benzyl groups) is critical for activity. The N,N'-bis(ethyl)polyamines are a well-studied class with significant therapeutic effects.[4][8]

Experimental Protocols

Here are representative, step-by-step methodologies for evaluating the anticancer potential of a synthetic polyamine analog like N1,N3-dibenzylpropane-1,3-diamine.

1. Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the analog that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate cancer cells (e.g., L1210 murine leukemia, human breast cancer lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N1,N3-dibenzylpropane-1,3-diamine dihydrochloride in the appropriate cell culture medium. Add the dilutions to the wells and incubate for 48-96 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

dot

Caption: Workflow for an MTT cell viability assay.

2. Analysis of Intracellular Polyamine Pools (HPLC)

This protocol measures the effect of the analog on the levels of natural polyamines.

-

Cell Treatment and Lysis: Treat cultured cancer cells with the test compound at a concentration around its IC50 value for 24-48 hours. Harvest the cells and lyse them using perchloric acid.

-

Derivatization: Dansylate the polyamines in the cell lysate by adding dansyl chloride.

-

Extraction: Extract the dansylated polyamines using toluene.

-

HPLC Analysis: Separate and quantify the dansylated polyamines using reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.

-

Quantification: Compare the peak areas of putrescine, spermidine, and spermine in treated samples to those in untreated controls to determine the percentage of depletion.

Synthesis

The parent compound, N,N'-dibenzyl-1,3-propanediamine, can be synthesized through the reductive amination of benzaldehyde with 1,3-diaminopropane. A more specific synthesis involves the reduction of N1,N3-dibenzylidene-1,3-propanediamine with a reducing agent like sodium borohydride in methanol.[6] It has also been used as a starting material in the synthesis of more complex polyamine analogs.[5]

Conclusion

While this compound itself is not a widely studied compound, its structural classification as a synthetic polyamine analog provides a strong basis for predicting its biological activities. It is highly likely to function as an anticancer agent by disrupting polyamine homeostasis through the inhibition of polyamine uptake and biosynthesis, and the induction of polyamine catabolism. Further research could also explore its potential as an antiparasitic or antiviral agent. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its therapeutic potential.

References

-

Reddy, V. K., & Woster, P. M. (2007). Polyamine-based analogues as biochemical probes and potential therapeutics. Biochemical Society Transactions, 35(Pt 2), 356–359. [Link]

-

Nesterov, A., et al. (2022). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 27(19), 6245. [Link]

-

Woster, P. M. (2009). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry, 52(15), 4537–4553. [Link]

-

Thompson, M. A., et al. (2022). Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. Cancers, 14(12), 2991. [Link]

-

Woster, P. M. (2001). Polyamine Structure and Synthetic Analogs. Polyamine Cell Signaling: Physiology, Pharmacology, and Cancer Research, 1-20. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22075499, N,N'-Dibenzyl-2-methyl-1,3-propanediamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 151498, N,N'-Bis(benzyl)-1,3-diaminopropane. [Link]

-

Reddy, V. K., et al. (2003). Synthesis and evaluation of hydroxylated polyamine analogues as antiproliferatives. Journal of Medicinal Chemistry, 46(22), 4734–4745. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 83811, N-benzylpropane-1,3-diamine. [Link]

-

de la Torre, M. C., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1544. [Link]

-

ChemBK. N1,N3-Dibenzylpropane-1,3-diaMine. [Link]

-

Wang, J., et al. (2008). Synthesis and evaluation of unsymmetrical polyamine derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 16(14), 7005–7012. [Link]

-

Michael, A. J. (2016). Biosynthesis of polyamines and polyamine-containing molecules. The Biochemical journal, 473(15), 2315–2329. [Link]

-

Igarashi, K., & Kashiwagi, K. (2018). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Journal of Translational Medicine, 16(1), 9. [Link]

-

Vieira de Almeida, M., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Polyamine-based analogues as biochemical probes and potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of hydroxylated polyamine analogues as antiproliferatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of N1,N3-dibenzylpropane-1,3-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectral data for N1,N3-dibenzylpropane-1,3-diamine dihydrochloride. As a compound of interest in various research and development sectors, a thorough understanding of its structural and spectroscopic properties is paramount. This document, authored from the perspective of a Senior Application Scientist, synthesizes theoretical principles with practical, field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. While a complete, publicly available dataset for the dihydrochloride salt is not available, this guide constructs a robust and scientifically-grounded spectral profile through the analysis of its free base form, analogous compounds, and established spectroscopic principles. Every protocol and interpretation is designed to be a self-validating system, grounded in authoritative references to ensure technical accuracy and trustworthiness.

Introduction: The Importance of Spectral Elucidation

This compound is a diamine salt with potential applications in medicinal chemistry and materials science. The precise characterization of its molecular structure is a critical step in any research and development pipeline, ensuring purity, confirming identity, and providing insights into its chemical behavior. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle.

This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of this compound. We will explore the expected spectral features, the rationale behind experimental choices, and detailed protocols for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of the dihydrochloride salt is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, and propyl chain protons. The protonation of the nitrogen atoms will cause a significant downfield shift of adjacent protons compared to the free base due to the electron-withdrawing effect of the resulting ammonium groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 10H | Typical region for phenyl protons. |

| Benzylic (CH₂) | ~4.0 | Singlet | 4H | Adjacent to a phenyl group and a protonated nitrogen, leading to a downfield shift. |

| Propyl (α-CH₂) | ~3.0 - 3.2 | Triplet | 4H | Adjacent to a protonated nitrogen, deshielded. |

| Propyl (β-CH₂) | ~2.0 - 2.2 | Quintet | 2H | Coupled to two adjacent methylene groups. |

| Amine (NH₂⁺) | Broad | Broad Singlet | 4H | Exchangeable protons, often broad and may not show clear coupling.[1] |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices for dissolving the polar dihydrochloride salt. In D₂O, the acidic NH₂⁺ protons will exchange with deuterium, causing their signal to disappear, which can be a useful diagnostic tool.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The symmetry of the molecule means we expect to see a specific number of signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Benzylic (CH₂) | ~50 | Attached to a phenyl group and a nitrogen. |

| Propyl (α-CH₂) | ~45 | Adjacent to a protonated nitrogen. |

| Propyl (β-CH₂) | ~25 | Aliphatic methylene carbon. |

| Aromatic (ipso-C) | ~135 | The carbon attached to the benzyl group. |

| Aromatic (ortho/meta-C) | ~128 - 130 | Aromatic carbons. |

| Aromatic (para-C) | ~129 | Aromatic carbon. |

Authoritative Grounding: The predicted shifts are based on data from similar structures such as 1,3-diaminopropane and benzylamine, and general principles of how substituents affect carbon chemical shifts. For instance, the chemical shifts for the propyl chain carbons in 1,3-diaminopropane provide a baseline for our predictions.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the presence of absorptions corresponding to N-H bonds in the ammonium salt, C-H bonds of the aromatic and aliphatic portions, and C=C bonds of the aromatic rings.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (R₂NH₂⁺) | 2700-3100 | Strong, Broad | Characteristic of secondary amine salts, often with multiple sub-peaks.[2][3] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic C-H stretching vibrations. |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium | Aliphatic C-H stretching vibrations from the propyl and benzyl groups. |

| N-H Bend (R₂NH₂⁺) | 1560-1620 | Medium | Characteristic bending vibration for secondary amine salts.[3] |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak | Aromatic ring skeletal vibrations. |

| C-N Stretch | 1000-1250 | Medium | C-N bond stretching.[4] |

Trustworthiness of the Protocol: The use of an Attenuated Total Reflectance (ATR) accessory for solid samples is a reliable and common method that requires minimal sample preparation and provides high-quality spectra.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Predicted Mass Spectrum

For this compound, a soft ionization technique like Electrospray Ionization (ESI) is preferable to observe the molecular ion. The protonated molecule [M+H]⁺ (where M is the free base) would be expected at m/z 255.2.

The fragmentation pattern under tandem mass spectrometry (MS/MS) is likely to be dominated by the cleavage of the benzylic C-N bond, a common fragmentation pathway for benzylamines.[5][6][7] This would lead to the formation of a stable benzyl or tropylium cation at m/z 91.

Table 4: Predicted Key Fragments in the ESI-MS/MS Spectrum of N1,N3-dibenzylpropane-1,3-diamine

| m/z | Proposed Fragment | Rationale |

| 255.2 | [C₁₇H₂₃N₂]⁺ | Protonated molecular ion [M+H]⁺. |

| 164.1 | [C₁₀H₁₆N₂]⁺ | Loss of a benzyl group (C₇H₇). |

| 91.1 | [C₇H₇]⁺ | Benzyl or tropylium cation, a very stable fragment.[6][7] |

Expertise and Experience in Interpretation: The stability of the benzyl cation (m/z 91) makes it a very common and often abundant peak in the mass spectra of compounds containing a benzyl group.[6][7] Its presence is a strong indicator of this structural motif. The observation of the protonated molecular ion at m/z 255.2 would confirm the molecular weight of the free base.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion.

-

MS/MS Scan: Select the protonated molecular ion as the precursor ion and acquire a product ion scan to observe the fragmentation pattern.

-

Data Analysis: Interpret the fragmentation pattern to confirm the structure of the molecule.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N,N'-dibenzyl-1,3-propanediamine and its Dihydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N'-dibenzyl-1,3-propanediamine and its dihydrochloride salt, compounds of interest in synthetic chemistry and potential pharmaceutical applications. This document delves into their chemical and physical properties, synthesis methodologies, analytical characterization, and known applications, with a focus on providing practical insights for laboratory and development settings.

Part 1: The Free Base - N,N'-dibenzyl-1,3-propanediamine

N,N'-dibenzyl-1,3-propanediamine serves as the foundational molecule for the synthesis of its dihydrochloride salt and other derivatives. Understanding its intrinsic properties is crucial for its effective handling, application, and derivatization.

Chemical and Physical Properties

The free base is a viscous, oily liquid under standard conditions, with a pale yellow hue. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 10239-34-6 | [1][2] |

| Molecular Formula | C₁₇H₂₂N₂ | [1][2] |

| Molecular Weight | 254.37 g/mol | [1][2] |

| Appearance | Clear Pale Yellow Oil/Liquid | [3] |

| Boiling Point | 124 °C at 0.55 Torr | [3] |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.564 (Predicted) | [3] |

| pKa | 9.73 ± 0.19 (Predicted) | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

| Storage Temperature | Room temperature, under inert atmosphere, protected from light |

Synthesis of N,N'-dibenzyl-1,3-propanediamine

A common and efficient method for the synthesis of N,N'-dibenzyl-1,3-propanediamine involves the reductive amination of benzaldehyde with 1,3-diaminopropane, followed by reduction of the resulting di-Schiff base.[5]

Step 1: Formation of the Di-Schiff Base (N,N'-dibenzylidene-1,3-propanediamine)

-

To a solution of 1,3-diaminopropane (1 equivalent) in a suitable solvent such as methanol, add benzaldehyde (2 equivalents) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of the di-Schiff base can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude di-Schiff base, which can be used in the next step without further purification.

Step 2: Reduction of the Di-Schiff Base

-

Dissolve the crude N,N'-dibenzylidene-1,3-propanediamine in methanol.

-

To this solution, add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise at 0 °C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-dibenzyl-1,3-propanediamine.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure free base as a pale yellow oil.[5]

Analytical Characterization

-

¹H NMR: The proton NMR spectrum of N,N'-dibenzyl-1,3-propanediamine is expected to show characteristic signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, the methylene protons of the propane backbone, and the N-H protons of the secondary amines.[5] The aromatic protons typically appear in the range of 7.2-7.4 ppm. The benzylic protons (Ar-CH₂-N) would likely be a singlet around 3.8 ppm. The methylene protons of the propane chain would appear as multiplets, with the central CH₂ group around 1.7 ppm and the two CH₂ groups adjacent to the nitrogen atoms at approximately 2.7 ppm.[5] The N-H protons are expected to be a broad singlet, and their chemical shift can vary depending on the solvent and concentration.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The aromatic carbons will have signals in the range of 127-140 ppm. The benzylic carbon (Ar-CH₂-N) would be expected around 54 ppm. The carbons of the propane backbone would appear in the aliphatic region, with the central carbon at a higher field (more shielded) than the two carbons attached to the nitrogen atoms.[7][8]